Methopterosin
Description
Methopterosin (OAS-1000) is a synthetic derivative of pseudopterosin A (PsA), a diterpene glycoside isolated from the Caribbean octocoral Pseudopterogorgia elisabethae . Pseudopterosins are renowned for their potent anti-inflammatory and wound-healing properties, primarily through inhibition of phospholipase A2 (PLA2) and 5-lipoxygenase (5-LO), which block eicosanoid biosynthesis . This compound was developed by OsteoArthritis Sciences Inc. as a topical anti-inflammatory and wound-healing agent.
Properties
CAS No. |
105519-38-8 |
|---|---|
Molecular Formula |
C26H38O6 |
Molecular Weight |
446.6 g/mol |
IUPAC Name |
(2S,3R,4S,5R)-2-[[(4R,6S,6aR,9S)-2-methoxy-3,6,9-trimethyl-4-(2-methylprop-1-enyl)-5,6,6a,7,8,9-hexahydro-4H-phenalen-1-yl]oxy]oxane-3,4,5-triol |
InChI |
InChI=1S/C26H38O6/c1-12(2)9-16-10-14(4)17-8-7-13(3)19-21(17)20(16)15(5)24(30-6)25(19)32-26-23(29)22(28)18(27)11-31-26/h9,13-14,16-18,22-23,26-29H,7-8,10-11H2,1-6H3/t13-,14-,16-,17+,18+,22-,23+,26-/m0/s1 |
InChI Key |
URDVEWJGRGQYQT-RSORJSBDSA-N |
SMILES |
CC1CCC2C(CC(C3=C(C(=C(C1=C23)OC4C(C(C(CO4)O)O)O)OC)C)C=C(C)C)C |
Isomeric SMILES |
C[C@H]1CC[C@@H]2[C@H](C[C@@H](C3=C(C(=C(C1=C23)O[C@H]4[C@@H]([C@H]([C@@H](CO4)O)O)O)OC)C)C=C(C)C)C |
Canonical SMILES |
CC1CCC2C(CC(C3=C(C(=C(C1=C23)OC4C(C(C(CO4)O)O)O)OC)C)C=C(C)C)C |
Synonyms |
OAS-1000 pseudopterosin A pseudopterosin B pseudopterosin C pseudopterosin D pseudopterosin E pseudopterosins |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Analogues
Pseudopterosin A (PsA)
- Source : Natural product from P. elisabethae .
- Mechanism : Inhibits PLA2, 5-LO, and cyclooxygenase (COX), reducing leukocyte degranulation and lysosomal enzyme release .
- Applications : Licensed for use in Estée Lauder’s skincare products due to anti-aging and anti-inflammatory effects .
- Limitations : Low aqueous solubility and high lipophilicity hinder systemic use .
Pseudopterosin E (PsE)
- Source : Co-isolated with PsA from P. elisabethae .
- Mechanism : Shares PsA’s anti-inflammatory pathways but with varying potency depending on glycosylation patterns .
- Research Status : Preclinical studies show selective antimicrobial activity against Gram-positive bacteria (e.g., Staphylococcus aureus) .
seco-Pseudopterosins
- Source : Structural variants of pseudopterosins with an opened diterpene ring .
- Activity : Exhibit antimicrobial properties but reduced anti-inflammatory efficacy compared to PsA .
Methopterosin (OAS-1000)
- Structural Modifications : Simplified derivative of PsA with altered glycosylation to enhance stability .
- Clinical Performance : Demonstrated modest wound-healing effects in Phase II trials but failed to meet efficacy thresholds. Solubility challenges persisted despite synthetic optimization .
Mechanistic and Clinical Comparison
Key Findings:
Efficacy : this compound underperformed compared to PsA in preclinical models, likely due to reduced target affinity or metabolic instability .
Solubility: Both PsA and this compound suffer from poor aqueous solubility.
Commercial Viability : PsA’s success in cosmetics contrasts with this compound’s clinical failure, highlighting the challenges in translating marine compounds into pharmaceuticals .
Broader Context: Other Marine Anti-Inflammatory Agents
- Topsentin and Debromohymenialdisine : Marine alkaloids with anti-inflammatory properties via kinase inhibition. Unlike pseudopterosins, these compounds show better solubility but lack clinical traction .
- Scytonemin : A UV-protective pigment with anti-inflammatory effects. Its mechanism diverges from pseudopterosins, targeting reactive oxygen species (ROS) .
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